molecular formula C19H28N2O3S B11697041 Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11697041
M. Wt: 364.5 g/mol
InChI Key: CUQSHNPNXXYUGJ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a benzothiophene core, and an ethyl ester group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

    Acetylation and Esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiophene core and the azepane ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.

    Material Science: Its unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication and transcription.

Comparison with Similar Compounds

ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    2-(AZEPAN-1-YL)ETHYL METHACRYLATE: This compound shares the azepane ring but differs in the rest of its structure, leading to different chemical properties and applications.

    BENZOTHIOPHENE DERIVATIVES: Compounds with a benzothiophene core but different substituents can have varying biological activities and chemical reactivities.

    ACETAMIDO DERIVATIVES: These compounds contain the acetamido group but differ in other structural aspects, affecting their overall properties and uses.

The uniqueness of ETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H28N2O3S/c1-2-24-19(23)17-14-9-5-6-10-15(14)25-18(17)20-16(22)13-21-11-7-3-4-8-12-21/h2-13H2,1H3,(H,20,22)

InChI Key

CUQSHNPNXXYUGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCCCCC3

Origin of Product

United States

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